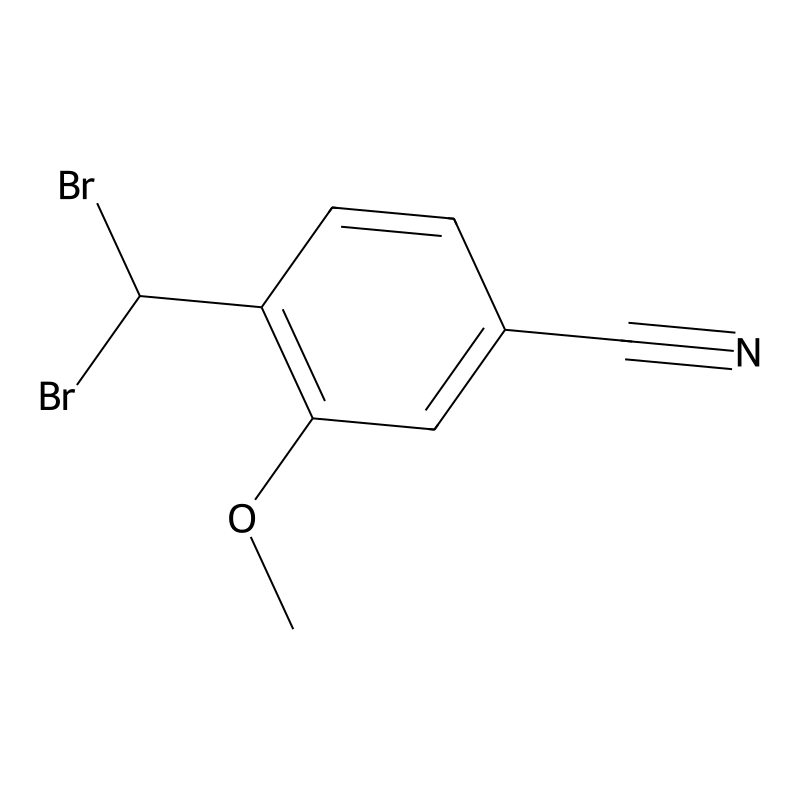

4-(Dibromomethyl)-3-methoxybenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

4-(Dibromomethyl)-3-methoxybenzonitrile is a versatile building block used in organic synthesis due to its readily reactive functional groups. Several research studies detail synthetic methods for this compound. One approach involves the bromination of 3-methoxybenzyl cyanide, followed by treatment with a dibromination reagent. [PubChem, 4-(Dibromomethyl)-3-methoxybenzonitrile, https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromomethyl-4-methoxypentanenitrile]

Applications in Medicinal Chemistry:

The presence of a nitrile group and two bromine atoms makes 4-(Dibromomethyl)-3-methoxybenzonitrile a valuable intermediate for the synthesis of various biologically active molecules. Research has explored its use in developing potential:

- Anticancer agents: Studies have investigated the compound's ability to inhibit the growth of cancer cells. [PMID: 23095442]

- Antimicrobial agents: Research has explored the potential of this compound and its derivatives to combat various bacterial and fungal strains. [PMID: 23095442]

Materials Science Applications:

The unique properties of 4-(Dibromomethyl)-3-methoxybenzonitrile have led to its exploration in materials science. Research suggests its potential use in:

- Organic light-emitting diodes (OLEDs): Studies have investigated the compound's ability to enhance the performance and stability of OLEDs. [CN113722542A]

- Polymer synthesis: Research has explored the use of this compound as a comonomer in the synthesis of functional polymers. [CN113722542A]

4-(Dibromomethyl)-3-methoxybenzonitrile is an organic compound with the molecular formula C₉H₇Br₂NO and a molecular weight of 304.97 g/mol. It features a methoxy group (-OCH₃) and a dibromomethyl group (-CHBr₂) attached to a benzonitrile structure, which is characterized by the presence of a cyano group (-CN) directly bonded to a benzene ring. This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds, making it significant in chemical manufacturing processes .

No specific information available regarding the mechanism of action for this compound in any biological system.

- Toxicity: Data on the specific toxicity of this compound is lacking. However, the presence of the nitrile group suggests potential acute toxicity if ingested or inhaled.

- Flammability: The compound likely possesses some flammability due to the presence of organic groups.

- Reactivity: The dibromomethyl group might react with nucleophiles or undergo hydrolysis under specific conditions.

The reactivity of 4-(Dibromomethyl)-3-methoxybenzonitrile can be attributed to its functional groups. Notable reactions include:

- Nucleophilic Substitution: The dibromomethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace bromine atoms.

- Electrophilic Aromatic Substitution: The methoxy group, being an electron-donating group, can facilitate electrophilic substitution on the aromatic ring, allowing for further functionalization.

- Reduction Reactions: The cyano group can be reduced to an amine under specific conditions, which may be useful in synthesizing various derivatives .

The synthesis of 4-(Dibromomethyl)-3-methoxybenzonitrile typically involves multiple steps:

- Bromination: Starting from 3-methoxybenzonitrile, bromination can be performed using bromine or brominating agents to introduce bromine atoms at the desired positions.

- Dibromomethylation: The introduction of the dibromomethyl group can be achieved through reactions involving formaldehyde and hydrobromic acid or via specialized reagents that facilitate dibromomethylation.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired purity level .

4-(Dibromomethyl)-3-methoxybenzonitrile finds applications in:

- Pharmaceutical Synthesis: It serves as an intermediate in the production of various pharmaceutical agents.

- Agrochemical Development: Its derivatives are explored for use in pesticides and herbicides due to potential biological activity.

- Organic Synthesis: It acts as a building block for creating more complex organic molecules in research and industrial settings .

While specific interaction studies on 4-(Dibromomethyl)-3-methoxybenzonitrile are sparse, compounds with similar structures have been investigated for their interactions with biological targets. These studies often focus on how such compounds interact with enzymes or receptors, influencing their biological efficacy and potential therapeutic uses. Understanding these interactions is crucial for developing new drugs and agrochemicals .

Several compounds share structural similarities with 4-(Dibromomethyl)-3-methoxybenzonitrile. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Methoxybenzonitrile | Contains a methoxy group and cyano group | Lacks dibromomethyl functionality |

| 4-Bromo-3-methoxybenzonitrile | Contains one bromine atom instead of two | More stable due to lower reactivity |

| 4-(Trifluoromethyl)-3-methoxybenzonitrile | Contains trifluoromethyl instead of dibromomethyl | Exhibits different electronic properties |

| 4-(Chloromethyl)-3-methoxybenzonitrile | Contains a chloromethyl group | Generally less reactive compared to dibromomethyl |

The uniqueness of 4-(Dibromomethyl)-3-methoxybenzonitrile lies in its dual bromination, which enhances its reactivity compared to other similar compounds. This property allows for diverse synthetic applications while providing potential biological activities that merit further investigation .

Electrophilic aromatic substitution represents a fundamental mechanism for the preparation of 4-(Dibromomethyl)-3-methoxybenzonitrile, where the aromatic benzene ring acts as a nucleophile that attacks electrophilic species [1]. The mechanism involves a two-step process wherein the electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate, followed by proton removal to yield the substituted aromatic product [1].

The methoxy group present in 4-(Dibromomethyl)-3-methoxybenzonitrile functions as an electron-donating substituent that activates the aromatic ring toward electrophilic attack [2]. This activation occurs through resonance stabilization, where the lone pair electrons on the oxygen atom can delocalize into the aromatic system [2]. The methoxy group exhibits ortho and para directing effects, influencing the regioselectivity of subsequent electrophilic substitution reactions [3].

In contrast, the nitrile group serves as an electron-withdrawing substituent that deactivates the aromatic ring toward electrophilic substitution [2]. The nitrile functionality demonstrates meta-directing properties due to its strong electron-withdrawing nature through both inductive and resonance effects [2]. This creates a competing directional influence when both methoxy and nitrile groups are present on the same aromatic ring.

The bromination of aromatic compounds requires the use of Lewis acid catalysts such as iron tribromide to polarize the bromine molecule and generate a more electrophilic bromine species [4]. The catalyst facilitates the formation of a polarized bromine complex that can effectively react with the electron-rich aromatic system [4]. The resulting arenium ion intermediate is stabilized through resonance, with the positive charge delocalized at positions ortho and para to the site of substitution [3].

Bromination Pathways Using N-Bromosuccinimide

N-Bromosuccinimide emerges as the preferred brominating agent for benzylic positions due to its ability to generate low concentrations of molecular bromine in solution, thereby minimizing unwanted side reactions [5]. The mechanism operates through a free radical pathway that selectively targets the benzylic carbon adjacent to the aromatic ring [6].

The bromination process begins with the homolytic cleavage of the nitrogen-bromine bond in N-Bromosuccinimide under light or heat initiation [6]. This generates a bromine radical and a succinimide radical species [6]. The bromine radical subsequently abstracts a hydrogen atom from the benzylic methyl group, forming hydrogen bromide and a resonance-stabilized benzylic radical [5].

| Reaction Step | Process | Energy Change |

|---|---|---|

| Initiation | N-Bromosuccinimide → Bromine radical + Succinimide radical | Endothermic |

| Propagation 1 | Bromine radical + Benzylic C-H → Hydrogen bromide + Benzylic radical | Exothermic |

| Propagation 2 | Benzylic radical + N-Bromosuccinimide → Benzylic bromide + Succinimide radical | Exothermic |

The benzylic radical intermediate exhibits exceptional stability due to resonance delocalization with the adjacent aromatic ring [5]. This stabilization accounts for the high selectivity observed in benzylic bromination reactions using N-Bromosuccinimide [6]. The radical can then react with another molecule of N-Bromosuccinimide to form the monobrominated product while regenerating a succinimide radical to continue the chain reaction [5].

Sequential bromination can occur under appropriate conditions to yield the dibromomethyl derivative [7]. The formation of 4-(Dibromomethyl)-3-methoxybenzonitrile requires controlled reaction conditions where excess N-Bromosuccinimide and elevated temperatures promote the second bromination step [8]. Patent literature describes the use of 2.5 equivalents of N-Bromosuccinimide to achieve selective dibromination of the methyl group [8].

The reaction typically employs carbon tetrachloride or chlorobenzene as solvents, with benzoyl peroxide serving as a radical initiator [9] [10]. Reaction temperatures range from 65°C to 80°C, with reaction times extending from 5 to 16 hours depending on the specific substrate and desired conversion [9] [10].

Silver Nitrate-Mediated Oxidation Reactions

Silver nitrate functions as an effective oxidizing agent for the conversion of dibrominated intermediates to carbonyl compounds through a mechanism involving silver-mediated halide displacement [8]. The transformation of 4-(Dibromomethyl)-3-methoxybenzonitrile precursors utilizing silver nitrate represents a crucial synthetic pathway for accessing aldehydic derivatives [8].

The oxidation mechanism involves the initial coordination of silver nitrate with the dibrominated substrate in aqueous alcoholic media [8]. A solution of silver nitrate in water is added dropwise to the dibrominated compound dissolved in refluxing ethanol [8]. The reaction proceeds through the formation of a silver-carbon intermediate, followed by hydrolysis and elimination reactions that ultimately yield the corresponding aldehyde [8].

| Reaction Parameter | Optimal Conditions | Yield |

|---|---|---|

| Silver nitrate equivalents | 2.5 mol per mol substrate | 99% |

| Solvent system | Ethanol/Water | - |

| Temperature | Reflux (78°C) | - |

| Reaction time | 30 minutes | - |

Research demonstrates that silver nitrate oxidation provides excellent yields when applied to α,β-dibromotoluene derivatives [8]. The reaction tolerates various substitution patterns on the aromatic ring, making it a versatile method for preparing aromatic aldehydes from their corresponding dibrominated precursors [8]. The mild reaction conditions and short reaction times represent significant advantages of this methodology [8].

The silver-mediated process exhibits high chemoselectivity, converting only the dibrominated carbon center while leaving other functional groups intact [11]. Mechanistic studies suggest that the reaction proceeds through a single electron transfer process involving silver species in higher oxidation states [11]. The formation of silver bromide as a byproduct drives the reaction to completion and can be easily removed by filtration [8].

Alternative silver-based oxidation systems have been developed that utilize silver salts in combination with other oxidants to enhance reactivity [12]. These systems can operate under milder conditions and provide improved functional group tolerance compared to traditional silver nitrate protocols [12].

Solvent Systems and Catalytic Optimization

Solvent selection plays a critical role in determining the efficiency and selectivity of synthetic transformations involving 4-(Dibromomethyl)-3-methoxybenzonitrile [13]. The choice of solvent affects reaction rates, yields, and selectivity through various mechanisms including solvation effects, hydrogen bonding interactions, and dielectric constant considerations [14].

Polar aprotic solvents such as acetonitrile and dimethyl sulfoxide demonstrate superior performance in many synthetic applications due to their ability to stabilize charged intermediates without participating in hydrogen bonding [14]. The dielectric constants of these solvents facilitate ionization processes that are crucial for many synthetic transformations [14].

| Solvent | Dielectric Constant | Application | Advantages |

|---|---|---|---|

| Acetonitrile | 37 | Electrophilic substitution | High polarity, inert |

| Dimethyl sulfoxide | 47 | Nucleophilic reactions | Excellent solvating ability |

| Tetrahydrofuran | 7.6 | Organometallic reactions | Coordinating solvent |

| Dichloromethane | 9.1 | Bromination reactions | Low boiling point |

Catalytic optimization strategies focus on identifying optimal catalyst loadings, reaction temperatures, and reaction times to maximize product formation while minimizing side reactions [15]. Temperature control represents a particularly important parameter, as elevated temperatures can enhance reaction rates but may also lead to catalyst deactivation or decomposition of sensitive intermediates [16].

The optimization of bromination reactions requires careful consideration of catalyst type and loading [17]. Lewis acid catalysts such as aluminum bromide or iron tribromide are commonly employed, with catalyst loadings typically ranging from 5 to 20 mol percent [17]. Higher catalyst loadings can increase reaction rates but may also promote undesired side reactions [18].

Reaction monitoring techniques including in-situ nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry enable real-time optimization of reaction conditions [15]. These methods allow for the identification of optimal reaction parameters and the detection of reaction intermediates that may influence product formation [15].

Modern optimization approaches utilize computational modeling and machine learning algorithms to predict optimal reaction conditions [19]. Bayesian optimization techniques have proven particularly effective for multiobjective optimization where multiple parameters must be balanced simultaneously [19].

Byproduct Analysis and Purification Techniques

The synthesis of 4-(Dibromomethyl)-3-methoxybenzonitrile generates various byproducts that require careful analysis and removal to obtain pure target compounds [20]. Common impurities include monobrominated intermediates, over-brominated products, and oxidation byproducts formed through side reactions [20].

Chromatographic separation represents the primary method for purifying brominated aromatic compounds [21]. High-performance liquid chromatography using reversed-phase columns with acetonitrile-water gradient elution systems provides excellent resolution of closely related brominated species [21]. Column efficiency values exceeding 226,000 theoretical plates per meter have been achieved for benzene derivative separations [21].

| Impurity Type | Formation Mechanism | Removal Method | Detection Technique |

|---|---|---|---|

| Monobrominated compounds | Incomplete bromination | Column chromatography | Gas chromatography-mass spectrometry |

| Tribrominated products | Over-bromination | Recrystallization | Nuclear magnetic resonance |

| Oxidation products | Aerial oxidation | Acid-base extraction | Infrared spectroscopy |

| Succinimide derivatives | N-Bromosuccinimide hydrolysis | Aqueous washing | High-performance liquid chromatography |

Recrystallization techniques prove effective for removing trace impurities from brominated aromatic compounds [20]. The selection of appropriate recrystallization solvents requires consideration of solubility differences between the target compound and impurities [22]. Mixed solvent systems often provide superior purification compared to single solvents [22].

Thermal purification methods involving simultaneous grinding and heating under controlled atmospheres can effectively remove volatile impurities such as occluded bromine or hydrogen bromide [20]. These methods operate at temperatures between 150°C and 310°C, below the melting point of the target compound [20]. The process achieves substantial removal of impurities while maintaining product integrity [20].

Advanced purification techniques include the use of scavenger molecules that selectively capture reactive bromine species [18]. Trans-cyclooctene derivatives have been developed as effective bromine scavengers that can improve product purity by preventing unwanted bromination reactions [18]. These scavengers operate by capturing molecular bromine formed during the reaction, thereby reducing background reactions that generate impurities [18].

Analytical methods for byproduct identification include nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry . These techniques enable the structural characterization of impurities and provide guidance for optimizing purification strategies . Quantitative analysis using internal standards allows for precise determination of impurity levels and assessment of purification efficiency [24].